3-(1-Benzylpiperidin-3-yl)-3-(ethylamino)propan-1-ol
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Overview
Description
3-(1-Benzylpiperidin-3-yl)-3-(ethylamino)propan-1-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-3-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Addition of Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic, anti-inflammatory, or neuroprotective properties.
Industry: May be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-3-yl)-3-(ethylamino)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol
- 3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol
- 3-(1-Benzylpiperidin-3-yl)-3-(methylamino)propan-1-ol
Uniqueness
3-(1-Benzylpiperidin-3-yl)-3-(ethylamino)propan-1-ol is unique due to its specific substitution pattern on the piperidine ring and the presence of both benzyl and ethylamino groups. This unique structure may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H28N2O |
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Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-3-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C17H28N2O/c1-2-18-17(10-12-20)16-9-6-11-19(14-16)13-15-7-4-3-5-8-15/h3-5,7-8,16-18,20H,2,6,9-14H2,1H3 |
InChI Key |
BEJKLPBYVVOBGV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCO)C1CCCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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